molecular formula C18H14N2O2S B2726641 (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile CAS No. 333434-87-0

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B2726641
CAS No.: 333434-87-0
M. Wt: 322.38
InChI Key: ZXSLPBJJQWZHGB-UKTHLTGXSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the nitrile group to form amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research due to its structural similarity to biologically active benzothiazole derivatives. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic properties. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 2-(1,3-Benzothiazol-2-yl)aniline
  • 2-(1,3-Benzothiazol-2-yl)benzoic acid

Uniqueness

Compared to similar compounds, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile has a unique combination of the benzothiazole ring and the 2,5-dimethoxyphenyl group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-14-7-8-16(22-2)12(10-14)9-13(11-19)18-20-15-5-3-4-6-17(15)23-18/h3-10H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSLPBJJQWZHGB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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